2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide
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Overview
Description
2-(1H-imidazole-2-carbonyl)-N-(p-tolyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazole-2-carbonyl)-N-(p-tolyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Acylation: The imidazole ring is then acylated using a suitable acyl chloride to introduce the carbonyl group.
Coupling with p-Tolylamine: The acylated imidazole is then coupled with p-tolylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazole-2-carbonyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-(1H-imidazole-2-carbonyl)-N-(p-tolyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-imidazole-2-carbonyl)-N-(p-tolyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The imidazole ring can interact with metal ions or other functional groups, while the benzamide group can form hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazole-2-carbonyl)-N-phenylbenzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(1H-imidazole-2-carbonyl)-N-(m-tolyl)benzamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-(1H-imidazole-2-carbonyl)-N-(o-tolyl)benzamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-(1H-imidazole-2-carbonyl)-N-(p-tolyl)benzamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s ability to interact with biological targets or undergo specific chemical reactions.
Properties
CAS No. |
62367-01-5 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C18H15N3O2/c1-12-6-8-13(9-7-12)21-18(23)15-5-3-2-4-14(15)16(22)17-19-10-11-20-17/h2-11H,1H3,(H,19,20)(H,21,23) |
InChI Key |
VRCPAJIAGRVFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Origin of Product |
United States |
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